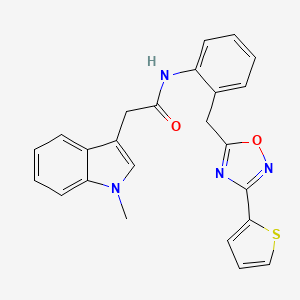
2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H20N4O2S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
NMR Studies of Related Compounds
Compounds related to 2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide have been analyzed using NMR techniques. For example, a study focused on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, detailing the process of synthesis and structural determination using NMR. This research highlights the importance of NMR in analyzing the structure and properties of similar compounds (Li Ying-jun, 2012).
Synthesis and Antibacterial Properties
Research has been conducted on the synthesis of derivatives containing 1,3,4-oxadiazole structures, which are similar to the compound . These derivatives have been examined for their antibacterial activity, indicating a potential application of similar compounds in the field of antimicrobial agents (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Antimicrobial and Hemolytic Activity
Another study synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole compounds and assessed their antimicrobial and hemolytic activities. This suggests the potential of these compounds in therapeutic applications, particularly in combating microbial infections (Samreen Gul et al., 2017).
Anticancer Activity
The synthesis and biological evaluation of derivatives containing 1,3,4-oxadiazole have also been explored for their anticancer properties. For example, certain derivatives showed promising results against various cancer cell lines, indicating a potential application in cancer therapy (A. Evren et al., 2019).
Anticonvulsant Evaluation
Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, which share structural similarities with the compound , demonstrated significant anticonvulsant activity. This indicates potential therapeutic applications in neurology, particularly in the treatment of epilepsy (R. Nath et al., 2021).
Anti-inflammatory Activity
Compounds with structures similar to the compound have been synthesized and evaluated for their anti-inflammatory activity. This research suggests potential therapeutic applications in treating inflammation-related conditions (L. Nargund, G. R. Reddy, V. Hariprasad, 1994).
In Vitro and In Silico Anticancer Activity
A study on new indole-based 1,3,4-oxadiazoles as EGFR and COX-2 inhibitors demonstrated significant anticancer activity in vitro and in silico, further highlighting the potential of similar compounds in cancer research (Belgin Sever et al., 2020).
properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-28-15-17(18-8-3-5-10-20(18)28)13-22(29)25-19-9-4-2-7-16(19)14-23-26-24(27-30-23)21-11-6-12-31-21/h2-12,15H,13-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWUEGAIUSEFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

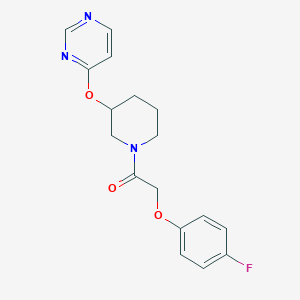
![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2805531.png)
![3-(3-Bromophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2805533.png)

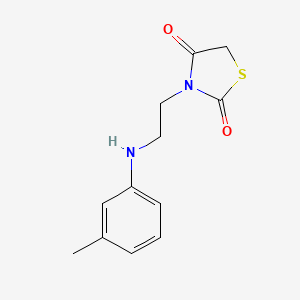
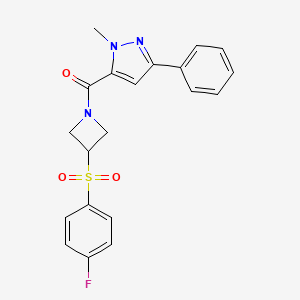
![8-Acetyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2805541.png)
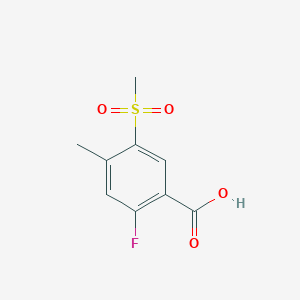
![Benzo[d]thiazol-6-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2805543.png)
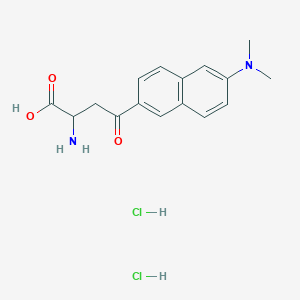
![6-Benzyl-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2805547.png)
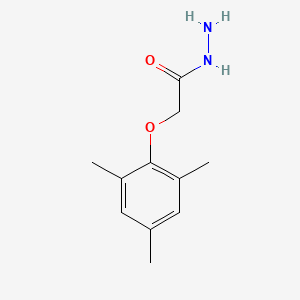
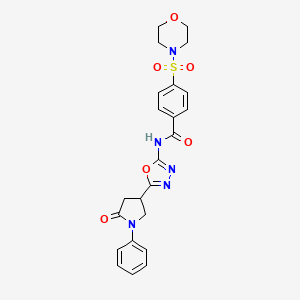
![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2805551.png)